N-Boc-N6-nicotinoyl-L-lysine
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Overview
Description
N-Boc-N6-nicotinoyl-L-lysine is a synthetic compound that combines the amino acid L-lysine with a nicotinoyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N6-nicotinoyl-L-lysine typically involves the protection of the amino group of L-lysine with a Boc group, followed by the introduction of the nicotinoyl group. The general steps are as follows:
Protection of L-lysine: L-lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-L-lysine.
Nicotinoylation: N-Boc-L-lysine is then reacted with nicotinoyl chloride in the presence of a base like pyridine to introduce the nicotinoyl group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N6-nicotinoyl-L-lysine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Deprotection: Removal of the Boc group yields N6-nicotinoyl-L-lysine.
Substitution: Introduction of various substituents on the nicotinoyl group can lead to a range of derivatives with different properties.
Scientific Research Applications
N-Boc-N6-nicotinoyl-L-lysine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-N6-nicotinoyl-L-lysine involves its ability to interact with specific molecular targets, such as enzymes. The nicotinoyl group can inhibit enzyme activity by binding to the active site, while the Boc group provides stability and protection during synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Similar in structure but lacks the nicotinoyl group.
Nicotinoyl-L-lysine: Lacks the Boc protecting group.
Uniqueness
N-Boc-N6-nicotinoyl-L-lysine is unique due to the presence of both the Boc protecting group and the nicotinoyl group, which confer specific reactivity and stability properties. This makes it particularly useful in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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